5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiazole ring, and a cyanophenyl group
Mechanism of Action
Target of Action
The primary target of this compound is Factor Xa , a vitamin K-dependent glycoprotein . Factor Xa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid .
Mode of Action
The compound acts as an inhibitor of Factor Xa . The X-ray crystal structure of the compound in complex with human Factor Xa has been studied . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The inhibition of Factor Xa disrupts the blood coagulation cascade, preventing the conversion of prothrombin to thrombin. This results in a reduction in clot formation, which can be beneficial in the prophylaxis and treatment of thromboembolic disorders .
Result of Action
By inhibiting Factor Xa, the compound can prevent thrombus formation. This makes it a potential therapeutic agent for the prophylaxis and treatment of thromboembolic disorders, including myocardial infarction, angina pectoris, reocclusions and restenosis after angioplasty or aortic coronary artery bypass, stroke, transient ischemic attacks, peripheral arterial diseases, pulmonary embolism, and deep venous thrombosis .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 4-cyanophenyl N-(5-chloro-2-methylphenyl)carbamate
- 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide
Uniqueness
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-13-6-5-12(22-13)14(20)19-15-18-11(8-21-15)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWSEONEISQFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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